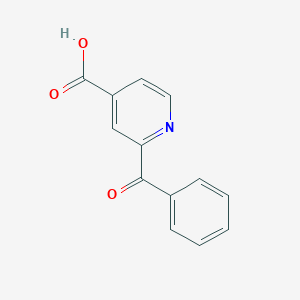
2-benzoylpyridine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoylpyridine-4-carboxylic acid, also known as BP4C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BP4C is a heterocyclic aromatic compound that belongs to the pyridine family. It has a molecular formula of C13H9NO3 and a molecular weight of 239.22 g/mol. In
Mechanism Of Action
The mechanism of action of 2-benzoylpyridine-4-carboxylic Acid is not fully understood. However, it has been proposed that 2-benzoylpyridine-4-carboxylic Acid exerts its biological effects by inhibiting various enzymes and signaling pathways. 2-benzoylpyridine-4-carboxylic Acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2-benzoylpyridine-4-carboxylic Acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood.
Biochemical And Physiological Effects
2-benzoylpyridine-4-carboxylic Acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-benzoylpyridine-4-carboxylic Acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
2-benzoylpyridine-4-carboxylic Acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-benzoylpyridine-4-carboxylic Acid is also stable under various conditions and can be stored for extended periods without significant degradation. However, 2-benzoylpyridine-4-carboxylic Acid has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-benzoylpyridine-4-carboxylic Acid. One area of research is the development of novel 2-benzoylpyridine-4-carboxylic Acid derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the potential applications of 2-benzoylpyridine-4-carboxylic Acid in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the mechanisms of action of 2-benzoylpyridine-4-carboxylic Acid need to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 2-benzoylpyridine-4-carboxylic Acid need to be thoroughly evaluated before it can be used in clinical applications.
Synthesis Methods
2-benzoylpyridine-4-carboxylic Acid can be synthesized using various methods, including the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base, the reaction of 2-benzoylpyridine with malonic acid in the presence of a dehydrating agent, and the reaction of 2-benzoylpyridine with ethyl chloroformate in the presence of a base. The most commonly used method for the synthesis of 2-benzoylpyridine-4-carboxylic Acid is the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base. This method yields a high purity product and is relatively simple to perform.
Scientific Research Applications
2-benzoylpyridine-4-carboxylic Acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-benzoylpyridine-4-carboxylic Acid has also been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, it has been found to possess neuroprotective and anti-depressant properties. 2-benzoylpyridine-4-carboxylic Acid has potential applications in drug development, particularly in the development of novel anti-inflammatory and anticancer drugs.
properties
CAS RN |
18164-96-0 |
|---|---|
Product Name |
2-benzoylpyridine-4-carboxylic Acid |
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-benzoylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)11-8-10(13(16)17)6-7-14-11/h1-8H,(H,16,17) |
InChI Key |
MIKNBPWHTNTJAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
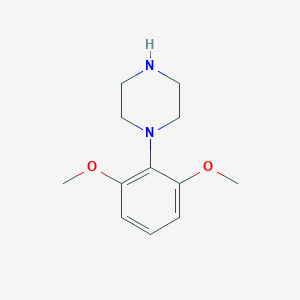

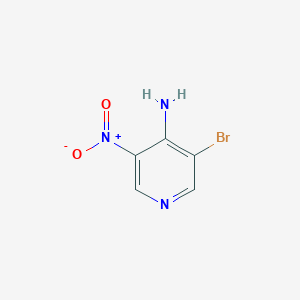
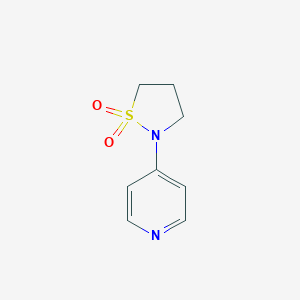
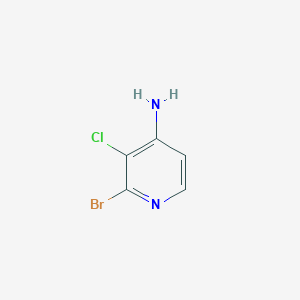
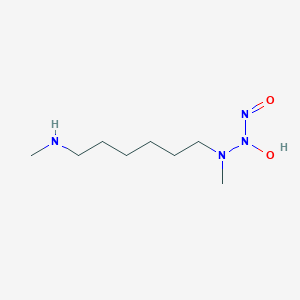
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
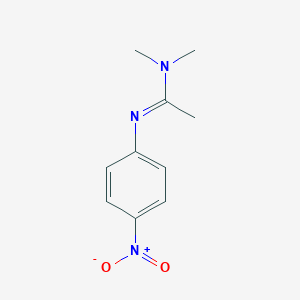
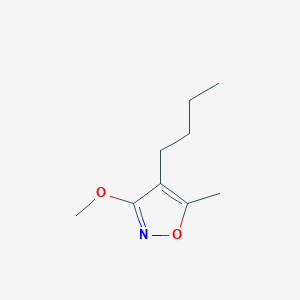
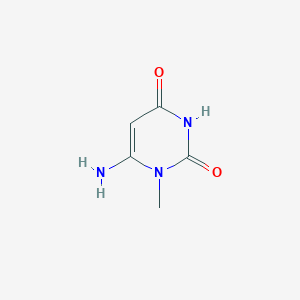

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
